molecular formula C8H11N3O6 B2775845 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid CAS No. 16296-47-2

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid

Cat. No.: B2775845
CAS No.: 16296-47-2
M. Wt: 245.191
InChI Key: AGYNWVLHIMMOLB-UHFFFAOYSA-N
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Description

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, commonly known as orotic acid (OA), is a heterocyclic compound with a pyrimidine backbone substituted with carboxylic acid and two ketone groups at positions 2 and 6 . It is an endogenous metabolite involved in pyrimidine biosynthesis, serving as a precursor for uridine monophosphate (UMP) through decarboxylation and ribosylation . Structurally, OA contains a rigid hydrogen-bonding motif (acceptor-donor-acceptor) and a flexible carboxylic acid side chain, enabling diverse supramolecular interactions .

In materials science, OA enhances the crystallization kinetics of polylactide (PLA) blends due to its hydrogen-bonding capacity, acting as a bio-based nucleating agent. For instance, at 0.3 wt%, OA increases the non-isothermal crystallization enthalpy of PLA to 34.1 J/g and reduces the isothermal half-time to 0.64 minutes at 120°C . Its high melting point (345–346°C) allows compatibility with polymer processing .

3-Aminopropanoic acid (β-alanine) is a non-proteinogenic amino acid involved in carnosine biosynthesis.

Properties

CAS No.

16296-47-2

Molecular Formula

C8H11N3O6

Molecular Weight

245.191

IUPAC Name

3-aminopropanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6)

InChI Key

AGYNWVLHIMMOLB-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O

solubility

not available

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

It is known to be an endogenous metabolite, suggesting that it may interact with various enzymes, proteins, and other biomolecules within the body

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid in laboratory settings. Future studies could investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels.

Biological Activity

The compound 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid is a derivative of pyrimidine and amino acids, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₈H₈N₂O₄
  • CAS Number : 50887-69-9
  • Molecular Weight : 196.16 g/mol

This compound features a pyrimidine ring with two carbonyl groups and a carboxylic acid moiety that contributes to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that derivatives of pyrimidine compounds can exhibit significant antioxidant activity. For instance, studies have shown that similar compounds can reduce intracellular reactive oxygen species (ROS) levels in cell cultures, suggesting a protective role against oxidative stress . This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have demonstrated that certain pyrimidine derivatives possess inhibitory effects against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound suggest that it may play a role in modulating neurotransmitter levels or protecting neuronal cells from apoptosis. For example, compounds with similar structures have shown promise in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .

Study 1: Antioxidant Activity Assessment

In a controlled study assessing the antioxidant capacity of various pyrimidine derivatives, it was found that compounds structurally related to 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid significantly reduced oxidative stress markers in human cell lines. The study utilized assays such as DPPH and ABTS to quantify radical scavenging activity.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Control1012
Test Compound8578

This indicates a strong potential for therapeutic application in oxidative stress-related conditions .

Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa>200

These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Agents : Research indicates that derivatives of tetrahydropyrimidine compounds can act as selective inhibitors of Interleukin-8-induced human neutrophil chemotaxis. This suggests potential applications in treating inflammatory diseases by modulating immune responses .
  • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the tetrahydropyrimidine structure can enhance its efficacy against various bacterial strains .
  • Drug Development : The structural characteristics of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid allow for the synthesis of novel compounds that can serve as lead molecules in drug discovery programs targeting specific diseases .

Material Science Applications

The unique chemical properties of this compound also lend themselves to applications in material science:

  • Polymer Synthesis : The incorporation of tetrahydropyrimidine derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. These materials can be utilized in coatings and composites .
  • Nanotechnology : Research has investigated the use of these compounds in the fabrication of nanoparticles for drug delivery systems. Their ability to form stable complexes with various metal ions enhances their utility in nanomedicine .

Agricultural Chemistry Applications

In agriculture, the compound's derivatives have potential uses:

  • Pesticides and Herbicides : The structural modifications of tetrahydropyrimidine compounds have led to the development of effective agrochemicals. These compounds can target specific pathways in pests or weeds while minimizing impact on non-target organisms .
  • Plant Growth Regulators : Some studies suggest that certain derivatives may act as growth regulators, promoting plant health and yield under stress conditions .

Case Studies

Application AreaCase Study ExampleFindings
Medicinal ChemistryInterleukin InhibitionPotent inhibitors were identified with nanomolar activity against human neutrophil chemotaxis .
Material SciencePolymer EnhancementTetrahydropyrimidine derivatives improved thermal stability and mechanical properties of polymers .
Agricultural ChemistryHerbicide DevelopmentNew formulations showed increased efficacy against resistant weed species while being safe for crops .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Ester Derivatives of Orotic Acid

Ethyl ester derivatives of orotic acid exhibit structural modifications that alter physicochemical properties. Examples include:

Compound Name Molecular Formula Molecular Weight Carbon (%) Hydrogen (%) Key Features Reference
1-Allyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid ethyl ester C₁₁H₁₃NO₄ 223.0842 59.36 6.11 Allyl substituent enhances lipophilicity
1-Benzyl derivative (1xd) C₁₅H₁₅NO₄ 273.1001 66.22 5.72 Aromatic benzyl group for π-π interactions
1-Phenylethyl derivative (1xe) Melting point: 86–88°C (hexane)

These derivatives retain the pyrimidine core but introduce alkyl/aryl groups, improving solubility in organic solvents for synthetic or pharmaceutical applications .

Functionalized Orotic Acid Derivatives

3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde methyl hemiacetal incorporates a formyl group and hydroxyl side chain, enabling multifunctional reactivity (e.g., nucleophilic additions). Key

  • IR : 1698 cm⁻¹ (C=O stretch), 3256 cm⁻¹ (N–H) .
  • ¹H NMR : δ 10.80 (NH), 3.76 ppm (CH₂–N) .
  • Synthesis: Three-step procedure with 85% yield via propanolamine cyclization .

5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (7164-43-3) replaces the hydroxyl group with an amino moiety, enhancing hydrogen-bonding diversity .

Salts and Co-crystals

The 3-carboxy-N-ethyl-N,N-dimethylpropan-1-aminium salt of orotic acid (Example 4d) combines OA with a cationic β-alanine derivative. This salt form improves solubility for cardiovascular therapeutics, synthesized via reflux in isopropanol .

Structurally Related Heterocyclic Acids

Hydantoin-5-acetic acid (2-(2,5-dioxoimidazolidin-4-yl)acetic acid) shares a rigid hydrogen-bonding motif with OA but features an imidazolidine ring. Differences in ring size (5-membered vs. 6-membered) influence conformational flexibility and crystallization behavior .

Q & A

Q. How can the crystal structure of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid be determined experimentally?

Q. What are the hydrogen-bonding motifs of this compound in supramolecular complexes?

Methodological Answer: The compound contains a rigid acceptor-donor-acceptor (ADA) hydrogen-bonding site (C=O and NH groups) and a flexible carboxylic acid side chain. To analyze motifs:

  • Use graph-set analysis (e.g., R₂²(8) motifs) to categorize interactions .
  • Compare with coformers like hydantoin-5-acetic acid, which share similar ADA sites but differ in conformational flexibility .
  • Validate interactions via Hirshfeld surface analysis (e.g., using CrystalExplorer).

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal motion vs. disorder) be resolved during refinement?

Methodological Answer:

  • For thermal motion anomalies , use SHELXL’s restraints (e.g., SIMU/DELU commands) to suppress overfitting .
  • For disorder , apply split-atom refinement with occupancy constraints. Tools like WinGX integrate SHELX and visualization modules for iterative model adjustment .
  • Cross-validate with spectroscopic data (e.g., NMR or IR) to confirm hydrogen-bonding patterns .

Q. What strategies optimize the synthesis of high-purity 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid?

Methodological Answer:

  • Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 80°C, 30 min in aqueous NaOH).
  • Purify via recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Validate purity via:
  • LC-MS/MS (m/z 171.11 [M+H]⁺, retention time ~2.5 min).
  • Elemental analysis (C: 35.1%, H: 2.9%, N: 24.6%).

Q. How does this compound function as an endogenous metabolite, and how can its levels be quantified in biological matrices?

Methodological Answer:

  • As a metabolite, it may participate in pyrimidine salvage pathways. Detect in urine/blood via:
  • LC-HRMS (Q-Exactive Orbitrap, negative ion mode, m/z 170.03 [M-H]⁻).
  • Derivatize with dansyl chloride for enhanced sensitivity in fluorescence detection .
    • Address matrix effects (e.g., ion suppression) using isotopically labeled internal standards (e.g., ¹³C₅-analog).

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s hydrogen-bonding behavior in different solvents?

Methodological Answer:

  • Perform solvent-dependent crystallography (e.g., DMSO vs. H₂O) to assess conformational flexibility.
  • Use DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to model solvent interactions and compare with experimental data .
  • Publish negative results (e.g., failed co-crystallization attempts) to clarify limitations.

Molecular Modeling & Docking

Q. What computational approaches validate docking studies of pyrimidine derivatives with target enzymes?

Methodological Answer:

  • Use AutoDock Vina or Glide to simulate binding to targets (e.g., dihydroorotate dehydrogenase).
  • Validate docking poses via:
  • MD simulations (NAMD, 100 ns) to assess stability.
  • Experimental IC₅₀ comparisons (e.g., enzymatic inhibition assays) .
    • Cross-reference with crystallographic data (e.g., PDB entries) to refine force field parameters.

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